

# Early ADME Properties of KRAS G12C Inhibitor 35: A Technical Overview

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## Compound of Interest

Compound Name: KRAS G12C inhibitor 35

Cat. No.: B12402967

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This technical guide provides an in-depth analysis of the early absorption, distribution, metabolism, and excretion (ADME) properties of the KRAS G12C inhibitor designated as compound 35, a key molecule in the discovery of the clinical candidate AZD4747. The following sections detail the available quantitative data, the experimental methodologies employed in its characterization, and visualizations of relevant biological and experimental frameworks.

## Core Data Summary

The early assessment of compound 35 focused on key in vitro ADME parameters to evaluate its potential as a drug candidate. The data, presented in Table 1, highlights its metabolic stability and cell permeability characteristics in comparison to a related analogue.

Compound	Biochemical Potency (IC50, nM)	Human Intrinsic Clearance (Clint)	MDCK Efflux Ratio	Primary Metabolism Route (Rodent vs. Human)
34 (Nitrile analogue)	Potent	Low	6.5	Not specified
35 (Acetylene isostere)	Maintained Potency	Lowered	Lowered	GSH addition (major in rodents, minor in human hepatocytes)[1]

Table 1: Comparative in vitro ADME and potency data for **KRAS G12C inhibitor 35** and its nitrile analogue 34.[1]

## Experimental Protocols

The characterization of compound 35 involved standard in vitro assays to predict its in vivo pharmacokinetic behavior. The methodologies for these key experiments are detailed below.

### Metabolic Stability Assessment

The metabolic stability of compound 35 was evaluated using liver microsomes and hepatocytes from different species, including human, rat, and mouse.

Objective: To determine the intrinsic clearance (Clint) of the compound, predicting its rate of metabolism in the liver.

Methodology:

- Incubation: Compound 35 was incubated at a fixed concentration with a suspension of liver microsomes or hepatocytes, supplemented with necessary cofactors (e.g., NADPH for microsomal assays).
- Time Points: Aliquots of the incubation mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

- **Reaction Quenching:** The metabolic reaction in the aliquots was stopped by adding a quenching solution, typically containing a protein precipitating agent like acetonitrile.
- **Analysis:** The concentration of the remaining parent compound (compound 35) in each aliquot was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** The rate of disappearance of the compound was used to calculate the in vitro half-life ( $t_{1/2}$ ) and subsequently the intrinsic clearance ( $Cl_{int}$ ).

Metabolite identification studies were also performed, which revealed that glutathione (GSH) conjugation is a primary metabolic pathway in rodents, but less significant in human hepatocytes.[\[1\]](#)

## Cell Permeability and Efflux Assay

To assess the potential for oral absorption and blood-brain barrier penetration, the permeability of compound 35 was evaluated using a Madin-Darby Canine Kidney (MDCK) cell line.

**Objective:** To measure the bidirectional permeability of the compound across a cell monolayer and to determine if it is a substrate for efflux transporters.

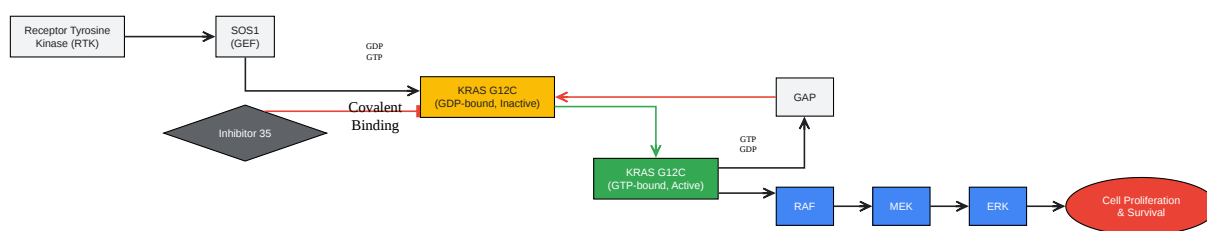
**Methodology:**

- **Cell Culture:** MDCK cells were cultured on semi-permeable filter plates to form a confluent monolayer, mimicking a biological barrier.
- **Apical to Basolateral (A-B) Permeability:** Compound 35 was added to the apical (top) side of the monolayer, and its appearance on the basolateral (bottom) side was measured over time.
- **Basolateral to Apical (B-A) Permeability:** The experiment was reversed, with the compound added to the basolateral side and its transport to the apical side measured.
- **Sample Analysis:** The concentration of compound 35 in the receiver compartments was determined by LC-MS.
- **Efflux Ratio Calculation:** The efflux ratio was calculated as the ratio of the B-A apparent permeability ( $P_{app}$ ) to the A-B  $P_{app}$ . An efflux ratio significantly greater than 1 suggests that

the compound is actively transported out of the cells. For compound 35, the introduction of an acetylene group as an isostere for the nitrile in compound 34 successfully lowered the efflux ratio.[1]

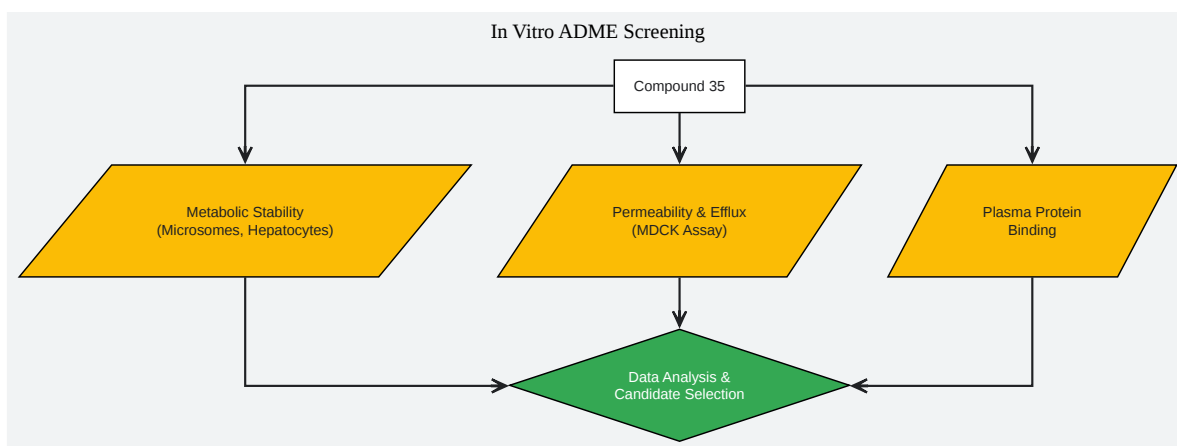
## Visualizations

The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating KRAS G12C inhibitors.



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Caption: KRAS G12C signaling pathway and the mechanism of action for inhibitor 35.



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Caption: A typical workflow for early in vitro ADME profiling of a drug candidate.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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